molecular formula C19H22ClNO2 B15260769 Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15260769
M. Wt: 331.8 g/mol
InChI Key: LCSLTJJUYKEKNS-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride (CAS: 1955499-22-5, MW: 331.84) is a pyrrolidine derivative featuring a benzyl group at the 1-position, a phenyl group at the 3-position, and a methyl ester hydrochloride moiety.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H

InChI Key

LCSLTJJUYKEKNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The ester group in methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. This reaction is critical for functional group interconversion and is influenced by reaction conditions such as pH, temperature, and catalysts.

Reaction Type Conditions Products
Acidic HydrolysisHCl, reflux1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid, methanol
Basic HydrolysisNaOH, aqueous solutionSodium salt of 1-benzyl-3-phenylpyrrolidine-3-carboxylic acid, methanol

Cyclization and Condensation Reactions

The synthesis of 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride often involves cyclization of intermediates (e.g., benzylamine derivatives) with phenylacetic acid analogs. For example, condensation reactions followed by cyclization under reflux conditions can form the pyrrolidine ring.

Key Steps Reagents Outcome
CondensationBenzylamine, phenylacetic acid, catalyst (e.g., HCl)Formation of amine-acid intermediate
CyclizationHeat (reflux)Pyrrolidine ring formation

Substitution and Functionalization

The aromatic benzyl and phenyl substituents on the pyrrolidine ring enable further functionalization. For instance, halogenation or introduction of electron-withdrawing groups (e.g., trifluoromethyl) can occur via electrophilic aromatic substitution, altering the compound’s electronic and steric properties .

Modification Reagents Impact
Halogenation (Cl/F)SOCl2, Cl2Enhanced lipophilicity, altered SAR
TrifluoromethylationCF3-substituted precursorsIncreased stability, reactivity

Epimerization and Diastereomer Formation

Thermal conditions during synthesis or reaction optimization can lead to epimerization at stereogenic centers adjacent to functional groups (e.g., the nitro group in related pyrrolidines) . This highlights the need for controlled reaction temperatures to maintain stereochemical integrity.

Epimerization Conditions Impact
Heating at 80–120°CFlow reactorsFormation of diastereomers

Interactions with Biological Targets

The compound’s interactions with enzymes or receptors involve π-π stacking with aromatic residues (via phenyl/benzyl groups) and hydrogen bonding (via ester or carboxylic acid groups). These interactions are critical for its potential applications in medicinal chemistry .

Interaction Type Functional Groups Involved Biological Relevance
π-π StackingPhenyl, benzyl ringsProtein-ligand binding
Hydrogen BondingEster (O), carboxylic acid (OH)Enzyme inhibition or activation

Comparison with Analogous Compounds

The reactivity of this compound differs from structurally similar derivatives:

Compound Key Differences Reactivity Impact
Methyl 3-phenylpyrrolidine-3-carboxylateLacks benzyl groupReduced steric hindrance
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorideAminomethyl substituentEnhanced nucleophilicity, H-bonding

Scientific Research Applications

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Weight Key Substituents/Features Key Properties/Applications References
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride 1955499-22-5 331.84 Benzyl (C1), phenyl (C3), methyl ester hydrochloride Chiral synthesis, pharmaceutical intermediates
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl urea) pyrrolidine-3-carboxylic acid Not provided 466 (calc.) Benzodioxol (C4), trifluoromethylphenyl urea (C3), carboxylic acid High purity (>99% LC), potential bioactive agent
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 157.16 5-ketone, carboxylic acid, no aromatic substituents Reactive intermediate, building block
Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate Not provided 373.44 (C24H23NO3) Naphthalene-fused chromeno-pyrrole, phenyl (C3), methyl ester Crystallography studies, weak C–H⋯O interactions
1-Benzyl-3-phenylpyrrolidin-3-amine Not provided 294.39 (C18H20N2) Benzyl (C1), phenyl (C3), amine group (no ester) Basic building block, altered reactivity
Substituent Effects on Reactivity and Solubility
  • Aromatic vs. Non-Aromatic Substituents: The benzyl and phenyl groups in the target compound enhance hydrophobicity compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks aromatic groups . This difference impacts solubility in polar solvents and bioavailability.
  • Ester vs. Carboxylic Acid : The methyl ester hydrochloride in the target compound contrasts with the carboxylic acid in (±)-(3R,4S)-4-benzodioxol-pyrrolidine-3-carboxylic acid . The ester group improves membrane permeability but requires hydrolysis for activation in biological systems.
Crystallographic and Solid-State Behavior
  • The chromeno-pyrrole derivative (C24H23NO3) exhibits a naphthalene-fused system with a dihedral angle of 76.82° between aromatic rings, leading to distinct packing via C–H⋯O interactions . In contrast, the target compound’s hydrochloride salt likely forms ionic interactions in the solid state, affecting crystallization and stability.

Research Findings and Practical Considerations

  • Synthesis Challenges : The discontinued status of the target compound highlights synthetic difficulties, possibly due to the steric hindrance of benzyl and phenyl groups during pyrrolidine ring formation.
  • Purity and Characterization : High-purity analogues like (±)-(3R,4S)-4-benzodioxol-pyrrolidine (>99% LC) emphasize the importance of rigorous purification for bioactive applications .
  • Crystallography Tools: Programs like SHELX remain critical for resolving complex structures, as demonstrated in the chromeno-pyrrole study .

Q & A

Q. What are the key synthetic pathways for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride?

The synthesis of this compound typically involves multi-step reactions, leveraging methodologies from structurally related pyrrolidine derivatives. A common approach includes:

  • Step 1 : Formation of the pyrrolidine core via cyclization or ring-closing reactions. For example, adapting protocols for 1-benzylpyrrolidin-3-amine hydrochloride synthesis, where benzyl groups are introduced early to stabilize intermediates .
  • Step 2 : Introduction of the phenyl and carboxylate ester groups at the 3-position. Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride synthesis (a structural analog) uses nucleophilic substitution or esterification under acidic conditions .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol or acetone), followed by recrystallization for purification .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (Typical)Reference
1Benzyl chloride, K₂CO₃, DMF, 80°C60–70%
2Ethyl chloroformate, NEt₃, THF50–65%
3HCl (gaseous), EtOH, 0°C85–90%

Q. How is the compound characterized for structural confirmation?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, benzylic protons resonate at δ 3.5–4.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and salt formation. Crystallization in ethanol/water mixtures often yields suitable single crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂NO₂⁺ requires m/z 308.1651) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while ethanol improves salt precipitation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate esterification or cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) during HCl salt formation minimize decomposition .

Q. Example Optimization Table :

ParameterBaselineOptimizedImpact
Reaction Time (Step 2)24 h18 hYield ↑ 15%
HCl Concentration1M2MPurity ↑ 98%
Solvent (Step 1)DCMDMFConversion ↑ 20%

Q. How should discrepancies in pharmacological data across studies be resolved?

Contradictions in activity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO%) can alter compound solubility and target interactions. Standardize protocols per guidelines from pharmacological studies on ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives .
  • Structural Analogues : Compare activity with methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride, noting how ester vs. carboxylate groups modulate receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding modes and identify critical residues for activity .

Q. What strategies address low crystallinity during X-ray structure determination?

  • Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance crystal packing .
  • Solvent Annealing : Gradual solvent evaporation (e.g., ether diffusion into chloroform) improves crystal quality .
  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in hydrochloride salts due to ionic interactions .

Q. How can computational methods predict metabolic stability?

  • ADMET Prediction : Tools like SwissADME calculate logP (e.g., 2.1 for this compound) and cytochrome P450 interactions. High logP (>3) may indicate poor aqueous solubility .
  • Metabolite Identification : LC-MS/MS compares fragmentation patterns with known pyrrolidine metabolites (e.g., N-debenzylation or ester hydrolysis) .

Data Contradiction Analysis Example :
If enzymatic assays show conflicting inhibition results:

Replicate Experiments : Ensure consistency in enzyme source (e.g., human vs. rat recombinant).

Control Compounds : Validate assays using donepezil hydrochloride impurities, which share structural motifs .

Statistical Analysis : Apply ANOVA with Bonferroni correction to assess significance (as in nitric oxide studies ).

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